[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid
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Overview
Description
[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid is an organic compound belonging to the class of bromodiphenyl ethers. These compounds contain two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group
Preparation Methods
The synthesis of [3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid typically involves the bromination of 4-hydroxy-3,5-dimethylphenoxyphenylacetic acid. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups in the compound facilitate binding to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to [3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid include:
3,5-Dibromo-4-hydroxybenzoic acid: This compound shares the brominated phenyl structure but lacks the ether linkage and additional phenyl group.
N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide: This compound has a similar brominated phenyl structure but contains an amide group instead of the acetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
649725-57-5 |
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Molecular Formula |
C16H14Br2O4 |
Molecular Weight |
430.09 g/mol |
IUPAC Name |
2-[3,5-dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C16H14Br2O4/c1-8-3-11(4-9(2)15(8)21)22-16-12(17)5-10(6-13(16)18)7-14(19)20/h3-6,21H,7H2,1-2H3,(H,19,20) |
InChI Key |
OWAKCXVUYZFZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)OC2=C(C=C(C=C2Br)CC(=O)O)Br |
Origin of Product |
United States |
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